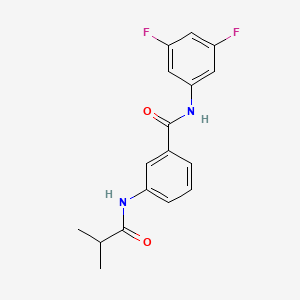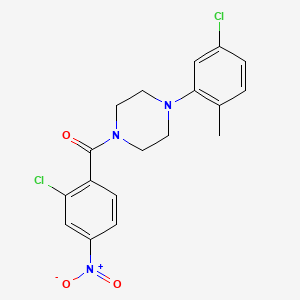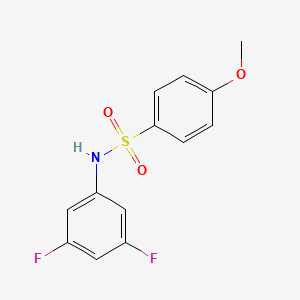
N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide
説明
N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB is a small molecule that belongs to the class of benzamides and has a molecular weight of 348.37 g/mol.
作用機序
The mechanism of action of N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. HDACs are enzymes that remove acetyl groups from histones, which results in the repression of gene expression. N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide binds to the catalytic site of HDACs and prevents them from removing acetyl groups from histones, which leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide induces apoptosis and cell cycle arrest by activating tumor suppressor genes such as p21 and p53. N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide also inhibits the activity of HDACs, which leads to the accumulation of acetylated histones and the inhibition of cancer cell growth and proliferation. In neurodegenerative diseases, N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide protects neurons from oxidative stress and inflammation by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. In inflammation, N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
実験室実験の利点と制限
N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide has several advantages and limitations for lab experiments. One of the advantages is that it is a small molecule that can easily penetrate cell membranes and reach its target site. It is also relatively stable and can be stored for long periods of time. One of the limitations is that it has low solubility in water, which can make it difficult to administer in vivo. Another limitation is that it has a short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the research on N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide. One potential direction is to investigate its potential applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide. Additionally, the development of novel drug delivery systems could enhance the solubility and bioavailability of N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide, which could improve its efficacy in vivo. Finally, the identification of biomarkers that predict the response to N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide could help to personalize treatment and improve patient outcomes.
Conclusion:
In conclusion, N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide inhibits the activity of HDACs, which leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth and proliferation. N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide also has potential applications in neurodegenerative diseases and inflammation. While N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide has several advantages and limitations for lab experiments, there are several future directions for research that could enhance its potential applications and improve patient outcomes.
科学的研究の応用
N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer progression. In neurodegenerative diseases, N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide has been shown to protect neurons from oxidative stress and inflammation, which are the major contributors to the pathogenesis of these diseases. In inflammation, N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
特性
IUPAC Name |
N-(3,5-difluorophenyl)-3-(2-methylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c1-10(2)16(22)20-14-5-3-4-11(6-14)17(23)21-15-8-12(18)7-13(19)9-15/h3-10H,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENKWZYIZRVFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-difluorophenyl)-3-[(2-methylpropanoyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]phenyl thiocyanate](/img/structure/B4238862.png)

![2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}acetamide](/img/structure/B4238872.png)
![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4238875.png)
![2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide](/img/structure/B4238881.png)
![2-amino-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B4238885.png)
![N-{2-[(1-oxido-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-4-(trifluoromethyl)benzamide](/img/structure/B4238886.png)

![N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4238895.png)
![2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-N,N-diethylbenzamide](/img/structure/B4238898.png)

![N-allyl-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4238911.png)
![1,3-dimethyl-5-(4-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B4238913.png)
![4-chloro-N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4238929.png)